molecular formula C13H20N4O B2553593 3,3-dimethyl-1-{3-[(pyrimidin-2-yl)amino]azetidin-1-yl}butan-1-one CAS No. 2210051-21-9

3,3-dimethyl-1-{3-[(pyrimidin-2-yl)amino]azetidin-1-yl}butan-1-one

Cat. No.: B2553593
CAS No.: 2210051-21-9
M. Wt: 248.33
InChI Key: NZXMBMYRZACJKF-UHFFFAOYSA-N
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Description

3,3-dimethyl-1-{3-[(pyrimidin-2-yl)amino]azetidin-1-yl}butan-1-one is a complex organic compound with a unique structure that includes a pyrimidine ring, an azetidine ring, and a butanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-dimethyl-1-{3-[(pyrimidin-2-yl)amino]azetidin-1-yl}butan-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Azetidine Ring: This can be achieved through the cyclization of an appropriate precursor, such as an amino alcohol, under acidic conditions.

    Introduction of the Pyrimidine Ring: This step involves the reaction of the azetidine intermediate with a pyrimidine derivative, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond.

    Formation of the Butanone Moiety:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3,3-dimethyl-1-{3-[(pyrimidin-2-yl)amino]azetidin-1-yl}butan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can be used to introduce different substituents on the pyrimidine or azetidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

3,3-dimethyl-1-{3-[(pyrimidin-2-yl)amino]azetidin-1-yl}butan-1-one has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Materials Science: Its ability to form stable complexes with metals can be exploited in the development of new materials with unique properties.

    Biological Research: The compound can be used as a probe to study biological pathways and interactions, particularly those involving pyrimidine and azetidine derivatives.

Mechanism of Action

The mechanism of action of 3,3-dimethyl-1-{3-[(pyrimidin-2-yl)amino]azetidin-1-yl}butan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine ring can engage in hydrogen bonding and π-π interactions, while the azetidine ring can provide steric hindrance and conformational flexibility. These interactions can modulate the activity of the target molecule, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    3,3-dimethyl-1-(pyridin-3-yl)butan-2-one: This compound has a similar structure but with a pyridine ring instead of a pyrimidine ring.

    3,3-dimethyl-1-(pyrimidin-2-yl)butan-2-one: This compound lacks the azetidine ring, making it less sterically hindered.

Uniqueness

The presence of both the pyrimidine and azetidine rings in 3,3-dimethyl-1-{3-[(pyrimidin-2-yl)amino]azetidin-1-yl}butan-1-one gives it unique properties, such as increased steric hindrance and the ability to form multiple types of interactions with molecular targets. This makes it a versatile compound for various applications in scientific research.

Properties

IUPAC Name

3,3-dimethyl-1-[3-(pyrimidin-2-ylamino)azetidin-1-yl]butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O/c1-13(2,3)7-11(18)17-8-10(9-17)16-12-14-5-4-6-15-12/h4-6,10H,7-9H2,1-3H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZXMBMYRZACJKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)N1CC(C1)NC2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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